molecular formula C12H17N3O6 B110516 Carnitine orotate CAS No. 160468-17-7

Carnitine orotate

Numéro de catalogue B110516
Numéro CAS: 160468-17-7
Poids moléculaire: 299.28 g/mol
Clé InChI: VOTPLFCPIRIALF-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Carnitine orotate is a dietary supplement that has been studied for its potential to improve cardiovascular health and enhance physical performance. This compound is a combination of the amino acid l-carnitine and orotic acid. It is thought to be more bioavailable than other forms of l-carnitine, such as l-carnitine tartrate and l-carnitine fumarate. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

Applications De Recherche Scientifique

Réduction du risque cardiométabolique

Le carnitine orotate a été associé à une réduction de la mortalité chez les personnes présentant des facteurs de risque métaboliques tels que l'obésité, le syndrome métabolique, la dyslipidémie et la stéatose hépatique . Une étude a indiqué que l'utilisation prolongée de this compound a entraîné des réductions de risque significatives, en particulier chez les personnes atteintes de diabète de type 2, ce qui suggère son potentiel dans la gestion des risques cardiométaboliques .

Gestion de la maladie du foie gras non alcoolique (NAFLD)

Chez les patients atteints de diabète de type 2, la this compound s'est avérée prometteuse pour l'amélioration de la NAFLD. Un essai contrôlé randomisé a révélé que le traitement par la this compound a entraîné un taux plus élevé de normalisation des taux sériques d'alanine aminotransférase (ALT) et une amélioration de la stéatose hépatique évaluée par tomodensitométrie (TDM), ce qui indique son potentiel thérapeutique dans la NAFLD .

Fonction cognitive et démence

La this compound a été évaluée pour ses effets sur la fonction cognitive et la démence. Des essais cliniques ont évalué l'efficacité de l'acétyl-L-carnitine, un dérivé de la this compound, chez des participants présentant une démence ou un déclin cognitif léger à modéré, ce qui suggère son application dans la santé cognitive .

Nutrition sportive et performance physique

La supplémentation en L-carnitine, qui comprend des formes comme la this compound, est populaire auprès des athlètes pour son potentiel à affecter la performance physique. Des études ont montré qu'une supplémentation prolongée peut augmenter la teneur totale en carnitine musculaire, affectant le métabolisme de l'exercice et améliorant potentiellement les performances .

Effets hépatoprotecteurs

La this compound a des effets hépatoprotecteurs, qui peuvent être bénéfiques dans le traitement et la prévention des maladies du foie. La recherche a indiqué qu'elle peut affecter de manière significative la normalisation de l'ALT chez les patients atteints de maladies hépatiques chroniques, soulignant son rôle protecteur pour la santé du foie.

Résistance à l'insuline et gestion du diabète de type 2

En raison de son rôle dans le métabolisme des lipides et de ses propriétés antioxydantes, la supplémentation en this compound peut être un outil efficace dans la gestion de l'évolution clinique du diabète de type 2 (DT2). Elle est impliquée dans la β-oxydation des acides gras à longue chaîne et peut contribuer à réduire la résistance à l'insuline, un facteur clé dans la gestion du DT2 .

Mécanisme D'action

Target of Action

Carnitine orotate, also known as L-Carnitine Orotate, primarily targets the mitochondria in cells . It plays a crucial role in the transport of long-chain fatty acids across the mitochondrial membrane, a critical step for beta-oxidation and energy production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the beta-oxidation of fatty acids . This process is crucial for energy production in the form of adenosine triphosphate (ATP). This compound also impacts the synthesis of UMP, which is involved in various metabolic processes. Furthermore, this compound complex ameliorates insulin resistance and hepatic steatosis through the carnitine acetyltransferase pathway .

Pharmacokinetics

This compound is absorbed partly via carrier-mediated transport and partly by passive diffusion . After oral doses, the absolute bioavailability is 5-18%, indicating that pharmacological or supplemental doses of L-carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet . This compound is eliminated from the body mainly via urinary excretion .

Result of Action

Treatment with this compound complex has been shown to improve serum alanine aminotransferase (ALT) levels and may improve hepatic steatosis as assessed by CT in patients with diabetes and nonalcoholic fatty liver disease (NAFLD) . It has also been associated with improved mortality rates .

Action Environment

The action of this compound can be influenced by various environmental factors such as diet. For instance, a high-fat diet can induce steatosis and insulin resistance, conditions that can be attenuated by the administration of this compound

Safety and Hazards

Prolonged Carnitine Orotate supplementation in specific conditions may affect physical performance. On the other hand, this compound supplementation elevates fasting plasma trimethylamine-N-oxide (TMAO), a compound supposed to be pro-atherogenic .

Analyse Biochimique

Biochemical Properties

Carnitine Orotate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of this compound is with the enzyme Carnitine Acetyltransferase (CrAT). CrAT is involved in the β-oxidation of long-chain fatty acids . This compound complex ameliorates insulin resistance and hepatic steatosis through the Carnitine Acetyltransferase pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound complex improves insulin resistance and hepatic steatosis in patients with type 2 diabetes mellitus with non-alcoholic fatty liver disease . It also improves serum ALT and may improve hepatic steatosis as assessed by CT in patients with diabetes and NAFLD .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound complex ameliorates insulin resistance through a Carnitine Acetyltransferase (CrAT)-mediated pathway . CrAT in mice led to an accumulation of acetyl-coenzyme A (CoA) within the mitochondria and allosteric inhibition of pyruvate dehydrogenase (PDH), which subsequently impaired glucose utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that treatment with this compound complex improves serum ALT and may improve hepatic steatosis as assessed by CT in patients with diabetes and NAFLD .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific dosage effects observed in these studies include threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it can also affect metabolic flux or metabolite levels . This compound complex ameliorates insulin resistance and hepatic steatosis through the Carnitine Acetyltransferase pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it can also affect its localization or accumulation . The distribution and homeostasis of carnitine within the body are controlled by organic cationic transporters (OCTN) .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . The three known classes of carnitine acyltransferases differ in their acyl group specificity, subcellular localization, tissue distribution, and physiological function .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Carnitine orotate involves the condensation of carnitine and orotic acid.", "Starting Materials": [ "Carnitine", "Orotic acid", "Dicyclohexylcarbodiimide (DCC)", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Diethyl ether" ], "Reaction": [ "1. Dissolve carnitine and orotic acid in DMF.", "2. Add DCC and DIPEA to the reaction mixture to activate the carboxylic acid group of orotic acid.", "3. Allow the reaction to proceed for several hours at room temperature.", "4. Filter the resulting precipitate and wash with diethyl ether to remove any unreacted starting materials.", "5. Recrystallize the product from a suitable solvent to obtain pure Carnitine orotate." ] }

Numéro CAS

160468-17-7

Formule moléculaire

C12H17N3O6

Poids moléculaire

299.28 g/mol

Nom IUPAC

(3R)-3-(2,4-dioxo-1H-pyrimidine-6-carbonyl)oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H17N3O6/c1-15(2,3)6-7(4-10(17)18)21-11(19)8-5-9(16)14-12(20)13-8/h5,7H,4,6H2,1-3H3,(H2-,13,14,16,17,18,20)/t7-/m1/s1

Clé InChI

VOTPLFCPIRIALF-SSDOTTSWSA-N

SMILES isomérique

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

SMILES canonique

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1

Autres numéros CAS

160468-17-7

Synonymes

(2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Salt;  (2R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylic Acid Ion;  (R)-3-Carbo

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carnitine orotate
Reactant of Route 2
Reactant of Route 2
Carnitine orotate
Reactant of Route 3
Reactant of Route 3
Carnitine orotate
Reactant of Route 4
Reactant of Route 4
Carnitine orotate
Reactant of Route 5
Carnitine orotate
Reactant of Route 6
Reactant of Route 6
Carnitine orotate

Q & A

Q1: What is the mechanism of action of carnitine orotate in improving insulin resistance and hepatic steatosis?

A1: this compound complex (Godex) appears to improve insulin resistance and hepatic steatosis by enhancing fatty acid oxidation and improving glucose utilization in the liver. Studies suggest that it achieves this by preserving mitochondrial function, restoring oxidative phosphorylation enzyme activities, and increasing carnitine acetyltransferase (CrAT) content and pyruvate dehydrogenase activity. [] Furthermore, research indicates that CrAT plays a key role in the compound's metabolic benefits, as CrAT knockdown partially reversed the positive effects of this compound in both in vivo and in vitro settings. []

Q2: Are there different polymorphic forms of L-carnitine orotate and how do they differ?

A3: Yes, L-carnitine orotate exists in different polymorphic forms, notably Form-I and Form-II. [] These polymorphs differ in their thermodynamic stability, with Form-II being the more stable form. [] Research has shown that Form-I can transform into Form-II in a solution-mediated process, particularly under conditions of increased temperature and supersaturation. []

Q3: What is the potential of this compound complex in treating non-alcoholic fatty liver disease (NAFLD)?

A4: Clinical trials have demonstrated the potential of this compound complex in improving NAFLD outcomes in patients with type 2 diabetes. [] Specifically, a 12-week randomized controlled trial showed that this compound complex significantly improved serum ALT levels and potentially improved hepatic steatosis as assessed by CT scan compared to placebo. []

Q4: What are the long-term effects of this compound complex use?

A5: A nationwide cohort study indicated that prolonged use of this compound complex (≥180 days) was associated with improved mortality rates compared to shorter durations of use. [] These risk reductions were particularly noticeable in individuals with metabolic risk factors such as obesity, metabolic syndrome, dyslipidemia, and fatty liver. []

Q5: Has this compound complex shown protective effects against liver injury?

A6: Yes, studies have shown that this compound complex exhibits protective effects against various forms of liver injury. One study demonstrated its protective action against acute chemical liver injuries induced by CCl4, likely due to its antioxidant properties and ability to reduce lipid peroxidation. [] Additionally, carnitine-orotate complex has been shown to be effective in treating gastric ulcers in rats, possibly through its antioxidant and anti-inflammatory properties, and its ability to promote epidermal growth factor (EGF) expression. []

Q6: Is there evidence that combining this compound with other compounds enhances its therapeutic benefits?

A7: Research suggests that combining carnitine-orotate with other compounds may lead to synergistic therapeutic effects. For instance, a study highlighted the potential of a combination therapy comprising carnitine-orotate, biphenyl dimethyl dicarboxylate, and other minor supplementary compounds in normalizing ALT levels in patients with chronic liver disease. [] Additionally, a patent describes an invention for a pharmaceutical composition comprising this compound and biphenyl dimethyl dicarboxylate for the treatment and prevention of liver disease, claiming a synergistic effect compared to each component used alone. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.